Pemetrexed - 137281-23-3

Pemetrexed

Catalog Number: EVT-253388
CAS Number: 137281-23-3
Molecular Formula: C₂₀H₂₁N₅O₆
Molecular Weight: 427.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pemetrexed is a synthetic antifolate agent with antineoplastic properties. It belongs to the pyrrolopyrimidine class of compounds. [] Its primary role in scientific research lies in its activity against various cancer cell lines, making it a subject of extensive study for its mechanisms of action, resistance development, and potential synergistic effects with other anti-cancer agents. [, , , , ]

Mechanism of Action

Pemetrexed disrupts the folate-dependent metabolic processes essential for cell replication, leading to cellular cytotoxicity. [] This is achieved through the inhibition of several key enzymes in the de novo synthesis of purine and pyrimidine nucleotides within neoplastic cells. [, , , , , ]

  • Thymidylate Synthase (TS): A critical enzyme in the synthesis of thymidine, a DNA building block. Pemetrexed exhibits a higher affinity for TS in its polyglutamated form. [, , , , ]
  • Dihydrofolate Reductase (DHFR): Involved in the reduction of dihydrofolate to tetrahydrofolate, a coenzyme crucial for nucleotide synthesis. [, ]
  • Glycinamide Ribonucleotide Formyltransferase (GARFT): Catalyzes a step in purine biosynthesis. Pemetrexed's inhibitory effect on GARFT requires higher concentrations compared to TS. []

The cellular uptake of pemetrexed occurs via membrane carriers such as the reduced folate carrier and membrane binding protein transport systems. [] Intracellularly, the enzyme folylpolyglutamate synthetase converts pemetrexed into its polyglutamated forms. [] These polyglutamated forms have a higher affinity for TS and GARFT, enhancing pemetrexed's inhibitory activity within tumor cells compared to normal cells. [, ]

Cancer Research

  • Efficacy and Safety in Different Cancer Types: Studies investigate its use in various cancers, including lung adenocarcinoma, malignant pleural mesothelioma, breast cancer, and thymoma. [, , , , , , , , , , , , , , , , , , ]
  • Combination Therapies: Researchers explore its synergistic potential with other chemotherapeutic agents, such as cisplatin, carboplatin, gemcitabine, and targeted therapies like erlotinib and bevacizumab. [, , , , , , , , , , , ]
  • Resistance Mechanisms: Investigations focus on understanding the development of resistance to pemetrexed, including the role of enzymes like thymidylate synthase and DNA repair mechanisms. [, , ]
  • Pharmacokinetics and Pharmacodynamics: Studies analyze the absorption, distribution, metabolism, and excretion of pemetrexed, particularly in patients with specific conditions like impaired renal function and third-space fluid. [, , , ]

Biological Research

  • Cellular Processes: Pemetrexed's impact on DNA replication, cell cycle progression, and apoptosis pathways is investigated to understand its mechanisms of inducing cell death in cancer cells. [, , , ]
  • Enzyme Inhibition Studies: Pemetrexed serves as a tool to investigate the roles of TS, DHFR, and GARFT in cellular processes and their contribution to cancer development. [, ]
  • Drug Resistance Models: Pemetrexed-resistant cell lines are developed to study the mechanisms of drug resistance and identify potential targets for overcoming resistance. [, ]
Future Directions
  • Personalized Medicine: Identifying biomarkers to predict response and personalize pemetrexed treatment, potentially through genomic analysis and the investigation of genetic variations affecting its efficacy. [, , , , ]
  • Overcoming Resistance: Developing strategies to circumvent or reverse pemetrexed resistance, potentially by targeting alternative pathways or combining it with drugs that inhibit resistance mechanisms. [, , ]
  • Novel Drug Delivery Systems: Exploring new formulations and delivery methods, such as nanoparticles or liposomes, to improve pemetrexed's efficacy, reduce toxicity, and enhance its penetration into specific tissues, including the brain. []
  • Combination Therapies: Investigating novel combinations with targeted therapies, immunotherapies, or other chemotherapeutic agents to enhance its antitumor activity and overcome limitations of single-agent treatments. [, , , ]
  • Expanding Clinical Applications: Conducting further clinical trials to explore its use in other cancer types, potentially as a neoadjuvant or adjuvant therapy, or in combination with other treatment modalities like radiotherapy. [, , ]

Methotrexate

Relevance: Methotrexate and pemetrexed share a similar mechanism of action as antifolate agents that disrupt folate-dependent metabolic processes. Both drugs inhibit DHFR, but pemetrexed also inhibits thymidylate synthase (TS) and glycinamide ribonucleotide formyltransferase (GARFT). Structurally, both compounds are antifolates, but pemetrexed has a pyrrolopyrimidine core while methotrexate has a pteridine ring. Due to their structural and mechanistic similarities, the safety profile of pemetrexed in patients with third-space fluid was evaluated, as methotrexate is associated with severe toxicity in this population. [] Additionally, like pemetrexed, methotrexate has been associated with Posterior Reversible Encephalopathy Syndrome (PRES). []

Raltitrexed

Relevance: Like pemetrexed, raltitrexed is an antifolate agent that targets TS. [] Both drugs have been studied in combination with cisplatin for the treatment of MPM, demonstrating improved patient survival compared to cisplatin alone. []

Docetaxel

Relevance: Docetaxel has been compared with pemetrexed as a second-line treatment for advanced NSCLC in a large, randomized phase III trial. [, , ] Results indicated that pemetrexed has a similar efficacy profile to docetaxel but with a more favorable safety profile. [, , ]

Gemcitabine

Relevance: Gemcitabine has been studied in combination with cisplatin as a first-line treatment for advanced NSCLC, serving as a comparator arm in trials investigating the efficacy of pemetrexed plus cisplatin. [, ] Additionally, gemcitabine plus vinorelbine has been explored as a salvage therapy option in patients who have failed pemetrexed-based chemotherapy for MPM. []

Vinorelbine

Relevance: Vinorelbine, alone or in combination with gemcitabine, has been investigated as a treatment option for MPM, particularly in patients who have not responded to pemetrexed-based chemotherapy. [, ]

Carboplatin

Relevance: Carboplatin is frequently substituted for cisplatin in combination regimens with pemetrexed for the treatment of nonsquamous NSCLC [, ] and has been investigated as a first-line treatment option in elderly patients with this cancer type. [, ]

Erlotinib

Relevance: Erlotinib is a treatment option for advanced NSCLC, particularly in patients with EGFR mutations. [, ] It has been compared with pemetrexed as a maintenance therapy option in patients with EGFR mutation-negative NSCLC. []

Bevacizumab

Relevance: Bevacizumab has been studied in combination with pemetrexed and platinum-based chemotherapy (carboplatin or cisplatin) as a first-line treatment for advanced nonsquamous NSCLC. []

Thymidine

Relevance: Thymidine was used in studies investigating the interaction between pemetrexed, methylthioadenosine phosphorylase (MTAP), and their respective inhibitors. The addition of thymidine to cell cultures was shown to modulate the activity of pemetrexed in the presence or absence of MTAP and its inhibitor, indicating the role of purine salvage pathways in the mechanism of action of pemetrexed. []

Methoxyamine

Relevance: Methoxyamine has been investigated in combination with pemetrexed in preclinical studies and a phase I clinical trial for the treatment of advanced refractory cancer. [, ] Methoxyamine potentiates the cytotoxicity of pemetrexed and other antimetabolite chemotherapies by inhibiting the repair of DNA damage caused by these agents.

Folic Acid

Relevance: Folic acid supplementation, along with vitamin B12, is crucial in reducing the toxicity of pemetrexed, particularly hematologic toxicity and gastrointestinal toxicity. [, , , , ]

Vitamin B12

Relevance: Vitamin B12 supplementation, alongside folic acid, significantly reduces the toxicity of pemetrexed, particularly hematologic toxicity. [, , , , ]

MT-DADMe-Immucillin A (ImmA)

Relevance: ImmA was used in studies to elucidate the interplay between pemetrexed, MTAP, and purine salvage pathways in cancer cells. It was observed that ImmA could modulate the activity of pemetrexed in a context-dependent manner, providing insights into potential therapeutic strategies involving MTAP inhibition. []

Properties

CAS Number

137281-23-3

Product Name

Pemetrexed

IUPAC Name

(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid

Molecular Formula

C₂₀H₂₁N₅O₆

Molecular Weight

427.4 g/mol

InChI

InChI=1S/C20H21N5O6/c21-20-24-16-15(18(29)25-20)12(9-22-16)6-3-10-1-4-11(5-2-10)17(28)23-13(19(30)31)7-8-14(26)27/h1-2,4-5,9,13H,3,6-8H2,(H,23,28)(H,26,27)(H,30,31)(H4,21,22,24,25,29)/t13-/m0/s1

InChI Key

WBXPDJSOTKVWSJ-ZDUSSCGKSA-N

SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)NC(=N3)N)C(=O)NC(CCC(=O)O)C(=O)O

Canonical SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)NC(CCC(=O)O)C(=O)O

Isomeric SMILES

C1=CC(=CC=C1CCC2=CNC3=C2C(=O)N=C(N3)N)C(=O)N[C@@H](CCC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.